molecular formula C13H23BO3Si B11853517 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid

3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid

Cat. No.: B11853517
M. Wt: 266.22 g/mol
InChI Key: BNUSQQLYRAAEHJ-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) group and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature . The boronic acid functionality can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) and a suitable palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Free phenol.

Mechanism of Action

The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of enzyme inhibitors and sensors. The TBDMS group provides steric protection, enhancing the stability of the compound under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid is unique due to the presence of both the TBDMS protecting group and the boronic acid functionality. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H23BO3Si

Molecular Weight

266.22 g/mol

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2-methylphenyl]boronic acid

InChI

InChI=1S/C13H23BO3Si/c1-10-11(14(15)16)8-7-9-12(10)17-18(5,6)13(2,3)4/h7-9,15-16H,1-6H3

InChI Key

BNUSQQLYRAAEHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)C)(O)O

Origin of Product

United States

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